2-(2,4-Difluorophenyl)propan-1-amine
Overview
Description
2-(2,4-Difluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H11F2N. It is a derivative of phenylpropanamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)propan-1-amine typically involves the reaction of 2,4-difluorobenzaldehyde with nitroethane to form 2,4-difluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity. This could include the use of more efficient catalysts and reaction conditions to minimize by-products and maximize the output .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(2,4-Difluorophenyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets involved are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter systems in the brain .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)propan-1-amine: Similar structure but with chlorine atoms instead of fluorine.
2-(2,4-Dimethylphenyl)propan-1-amine: Similar structure but with methyl groups instead of fluorine.
2-(2,4-Difluorophenyl)ethan-1-amine: Similar structure but with an ethyl chain instead of a propyl chain.
Uniqueness
2-(2,4-Difluorophenyl)propan-1-amine is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can increase the compound’s lipophilicity, metabolic stability, and binding affinity to certain molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNSQWDKXKQAFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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